3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol is a boronic ester derivative featuring a propargyl alcohol moiety. The tetramethyl dioxaborolane group enhances stability, making it suitable for synthetic applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWBILZKZBSURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base and Additive Screening
| Entry | Base | Additive (mol %) | Ratio of Desired Product to Byproduct | Yield of Desired Product (%) |
|---|---|---|---|---|
| 1 | Pyridine | None | 85:15 | 4 |
| 2 | Triethylamine | None | >1:99 | >1 |
| 3 | Sodium Hydroxide | None | 75:25 | 15 |
| 8 | DBU | Pentafluorophenylboronic acid (10) | 86:14 | 20 |
| 9 | DBU | Pentafluorophenylboronic acid (5) | 90:10 | 22 |
| 11 | DBU | Iron(III) chloride (5) | 90:10 | 17 |
Note: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with pentafluorophenylboronic acid additive gave the best yield and selectivity towards the desired boronate ester.
Ligand Screening for Palladium Catalyst
| Entry | Ligand | Ratio Desired:Byproduct | Yield (%) |
|---|---|---|---|
| 1 | Xantphos | 100:0 | 29 |
| 3 | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | >99:1 | 15 |
| 6 | 2,2'-Bipyridine (bpy) | >99:1 | 32 |
| 7 | 4,4'-Di-tert-butyl-2,2'-bipyridine | 94:6 | 32 |
| 21 | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 98:2 | 37 |
IPr ligand with Pd(PPh3)4 and CuI provided the highest yield and selectivity.
Catalyst Screening
| Entry | Palladium Catalyst | Copper Catalyst | Ratio Desired:Byproduct | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh3)4 | CuI | 98:2 | 37 |
| 2 | Pd(PPh3)2Cl2 | CuI | 98:2 | 37 |
| 3 | Pd(OAc)2 | CuI | 70:30 | Trace |
| 9 | Pd(PPh3)2Cl2 | CuBr | 100:0 | 26 |
| 10 | Pd(PPh3)2Cl2 | CuCN | 100:0 | 32 |
Pd(PPh3)4 combined with CuI is the most effective catalyst system.
Detailed Reaction Conditions
- Atmosphere : All reactions conducted under argon or nitrogen.
- Temperature : Typically 50 to 70 degrees Celsius.
- Reaction Time : 4 to 10 hours depending on substrate and conditions.
- Solvent : Tetrahydrofuran (THF) is the preferred solvent.
- Work-up : Addition of 2,3-dimethylbutane-2,3-diol and magnesium sulfate to stabilize boronate ester.
- Purification : Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
Summary Table of Optimized Conditions for Synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh3)4 (0.05 equiv), CuI (0.05 equiv) |
| Ligand | IPr (N-heterocyclic carbene ligand) |
| Base | DBU (1 equiv) |
| Additive | Pentafluorophenylboronic acid (5-10 mol %) |
| Solvent | Tetrahydrofuran (THF), degassed |
| Temperature | 50 °C |
| Reaction Time | 4 to 10 hours |
| Work-up Additives | 2,3-Dimethylbutane-2,3-diol, MgSO4 |
| Purification | Flash column chromatography (silica gel) |
| Yield | Up to 37% isolated yield under optimized conditions |
Additional Notes and Research Findings
- The presence of pentafluorophenylboronic acid as an additive improves the selectivity and yield by stabilizing intermediates.
- Ligand choice critically influences the stereoselectivity and efficiency; bulky N-heterocyclic carbenes (IPr) outperform phosphine ligands.
- Copper iodide acts as a co-catalyst enhancing the transmetallation step.
- The boron atom attached to the dioxaborolane ring exhibits characteristic NMR signals, though the carbon directly attached to boron may be broadened or absent due to quadrupolar relaxation.
- Stability studies indicate the boronate ester is sensitive to hydrolysis; hence, careful work-up is essential to maintain product integrity.
- The methodology is versatile and can be adapted to various substituted propargylic alcohols.
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides like iodine or bromine, in the presence of a base, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted boron-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or receptors. Additionally, the compound can participate in catalytic cycles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its hybrid structure:
- Boronic ester core : Provides stability and compatibility with palladium-catalyzed cross-couplings.
- Propargyl alcohol group : Introduces alkyne reactivity (e.g., cycloadditions) and hydrogen-bonding capacity.
Key comparisons with analogs include:
a) 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol (CAS: 1206641-20-4)
- Structure: Replaces the alkyne with a phenoxy-propanol chain.
- Applications : Likely used in polymer or surfactant synthesis due to its ether linkage.
- Key Difference : Lacks alkyne reactivity, limiting utility in click chemistry .
b) 1-(3-Fluorophenyl)prop-2-yn-1-ol (CAS: 2107-40-6)
- Structure : Contains a propargyl alcohol group but lacks the boronic ester.
- Reactivity : The alkyne enables Huisgen cycloaddition, but absence of boron limits cross-coupling utility .
c) N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- Structure : Features an amide substituent instead of propargyl alcohol.
- Properties : Enhanced solubility in polar solvents due to hydrogen-bonding capacity.
- Applications: Potential in drug discovery for targeted boronation .
d) 3-(Pyridin-2-yldisulfanyl)propanehydrazide
- Structure : Contains a disulfide and hydrazide group; unrelated to boron.
- Relevance : Highlights the diversity of propargyl alcohol derivatives but diverges in application (e.g., redox-sensitive linkers) .
Key Observations :
- The target compound’s alkyne group distinguishes it from most boronic esters, enabling orthogonal reactivity in multi-step syntheses.
- Propargyl alcohol derivatives (e.g., CAS 2107-40-6) lack boron-mediated cross-coupling utility but excel in alkyne-specific reactions .
Physicochemical Properties
- Molecular Weight: Estimated at ~212 g/mol (based on formula C₉H₁₅BO₃), comparable to analogs like 3-[4-(Tetramethyl...)phenoxy]propan-1-ol (MW: ~262 g/mol) .
- Solubility : Propargyl alcohol’s polarity may enhance aqueous solubility relative to purely aromatic boronic esters (e.g., tert-butyl N-[3-(tetramethyl...)cyclohex-3-en-1-yl]carbamate, CAS: 1175298-09-5) .
- Stability : The tetramethyl dioxaborolane group improves hydrolytic stability compared to unprotected boronic acids .
Biological Activity
3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including data tables summarizing research findings and case studies that highlight its applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 1357387-28-0
Biological Activity Overview
Research on the biological activity of 3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL has revealed several promising properties:
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus ranged from 4–8 μg/mL, indicating moderate effectiveness against bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- In vitro studies demonstrated that it inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For instance, it showed a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Cmax (maximum concentration): 592 ± 62 mg/mL
- Oral Bioavailability (F) : 31.8% after administration of 10 mg/kg orally.
Toxicity assessments have indicated acceptable safety profiles in animal models with no acute toxicity observed at high doses (up to 2000 mg/kg) in Kunming mice .
Data Tables
| Study | Activity | MIC/IC50 Values | Notes |
|---|---|---|---|
| Study A | Antimicrobial | 4–8 μg/mL | Effective against MRSA |
| Study B | Anticancer | IC50 = 0.126 μM | Strong effect on MDA-MB-231 |
| Study C | Pharmacokinetics | Cmax = 592 mg/mL; F = 31.8% | Favorable PK profile |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against various bacterial strains. The results indicated that certain derivatives had significant antimicrobial activity, making them candidates for further development as antibiotics.
-
Case Study on Cancer Treatment :
- A study assessed the compound's effects on TNBC cells in vivo. The results showed a marked reduction in tumor growth and metastasis when administered to mice bearing TNBC tumors.
Q & A
Advanced Research Question
- Alkyne stabilization : Use trimethylsilyl-protected intermediates to prevent polymerization; deprotect post-borylation .
- Moisture control : Conduct reactions under argon/glovebox conditions and use anhydrous solvents .
- By-product identification : LC-MS or GC-MS to trace impurities; TLC (Rf comparison) for rapid monitoring .
What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
Basic Research Question
The compound is sensitive to moisture and protic solvents. Recommendations:
- Storage : –20°C in sealed, argon-flushed vials .
- Handling : Use syringe techniques for liquid transfer; avoid aqueous workup unless necessary .
- Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solution .
How does the propargyl-boronate structure influence its reactivity in click chemistry or bioconjugation applications?
Advanced Research Question
The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the boronate allows sequential Suzuki coupling. Methodological considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
